1,4-Di(4-imidazolyl)-1,3-butadiyne Dihydrochloride
Description
1,4-Di(4-imidazolyl)-1,3-butadiyne dihydrochloride is a synthetic organic compound featuring two imidazole rings connected by a conjugated butadiyne (C≡C-C≡C) backbone, with two hydrochloride counterions. The compound’s rigid, linear geometry and electron-rich imidazole groups enable strong π-π interactions and metal-ligand coordination, which are critical for applications such as molecular frameworks or bioinorganic systems.
Properties
IUPAC Name |
5-[4-(1H-imidazol-5-yl)buta-1,3-diynyl]-1H-imidazole;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4.2ClH/c1(3-9-5-11-7-13-9)2-4-10-6-12-8-14-10;;/h5-8H,(H,11,13)(H,12,14);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXSYHFXJVWZBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C#CC#CC2=CN=CN2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di(4-imidazolyl)-1,3-butadiyne Dihydrochloride typically involves the coupling of imidazole derivatives with a butadiyne linker. One common method is the Sonogashira coupling reaction, which involves the reaction of 4-iodoimidazole with 1,4-butadiyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide (DMF).
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,4-Di(4-imidazolyl)-1,3-butadiyne Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-based quinones.
Reduction: Reduction reactions can convert the butadiyne linker to a more saturated form.
Substitution: The imidazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Imidazole-based quinones.
Reduction: Saturated imidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1,4-di(4-imidazolyl)-1,3-butadiyne dihydrochloride as an anticancer agent. Research indicates that compounds with imidazole rings exhibit significant biological activity against various cancer cell lines. For instance, derivatives of imidazole have been shown to inhibit specific pathways involved in cancer progression, such as the inhibition of cytochrome P450 enzymes that are implicated in the metabolism of carcinogens .
- Case Study : A study demonstrated that imidazole-based compounds could induce apoptosis in cancer cells by modulating signaling pathways related to cell survival . The incorporation of the butadiyne moiety may enhance these effects due to increased electron delocalization.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Imidazole derivatives are known to possess antifungal and antibacterial activities. The structural features of this compound may provide enhanced interactions with microbial targets compared to simpler imidazole compounds.
- Case Study : In vitro studies showed that certain imidazole derivatives could effectively inhibit the growth of pathogenic bacteria and fungi . The presence of the butadiyne linkage may improve the potency and spectrum of activity.
Non-linear Optical Materials
The extended conjugation present in this compound makes it a candidate for non-linear optical applications. Compounds with similar structures have demonstrated promising non-linear optical properties that can be exploited in photonic devices.
- Research Findings : Studies have reported that compounds with multiple conjugated systems can exhibit high second-order nonlinear optical responses. This property is crucial for applications in optical switching and frequency conversion .
Building Blocks for Complex Molecules
In organic synthesis, this compound can serve as a versatile building block for constructing more complex molecular architectures. Its ability to participate in various coupling reactions allows chemists to create diverse chemical entities.
Mechanism of Action
The mechanism of action of 1,4-Di(4-imidazolyl)-1,3-butadiyne Dihydrochloride involves its interaction with metal ions to form coordination complexes. These complexes can exhibit unique properties such as luminescence, magnetism, and catalytic activity. The imidazole groups act as ligands, coordinating with metal centers and influencing the overall structure and function of the resulting complexes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared below with two related imidazole derivatives from the Kanto Reagents catalog ():
| Property | 1,4-Di(4-imidazolyl)-1,3-butadiyne Dihydrochloride | Histamine Dihydrochloride | 1H-Imidazol-2-ylmethanol Hydrochloride |
|---|---|---|---|
| Molecular Formula | C₁₀H₈N₄·2HCl (inferred) | C₅H₉N₃·2HCl | C₄H₆N₂O·HCl |
| Molecular Weight | ~277.1 g/mol (calculated) | 184.06 g/mol | 134.56 g/mol |
| CAS RN | Not listed | Referenced as "Histamine dihydrochloride" | [116177-22-1] |
| Melting Point | Not reported | Not explicitly stated (typical range: 245–250°C*) | 118–120°C |
| Functional Groups | Two 4-imidazolyl groups, butadiyne linker | Ethylamine-substituted imidazole | Hydroxymethyl-substituted imidazole |
| Applications | Coordination polymers, ligand frameworks (inferred) | Neurotransmitter analog, histamine receptor studies | Intermediate in organic synthesis |
Notes:
- Histamine dihydrochloride : Unlike the target compound, histamine lacks the extended conjugated system, limiting its utility in materials science but enhancing its biological relevance as a neurotransmitter mimic .
- 1H-Imidazol-2-ylmethanol hydrochloride: The hydroxymethyl group increases polarity and solubility in polar solvents compared to the target compound’s hydrophobic butadiyne backbone .
Key Research Findings
Thermal Stability: The melting point of 1H-Imidazol-2-ylmethanol hydrochloride (118–120°C) suggests that dihydrochloride salts of imidazole derivatives generally exhibit moderate thermal stability. The target compound’s stability may be higher due to its rigid structure but remains unverified .
Biological Activity: Histamine dihydrochloride is widely used in physiological studies, whereas the target compound’s bioactivity is unexplored in the provided evidence.
Synthetic Utility: The butadiyne linker in the target compound enables cross-coupling reactions (e.g., Sonogashira), which are less feasible in histamine or hydroxymethyl derivatives.
Biological Activity
1,4-Di(4-imidazolyl)-1,3-butadiyne dihydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a butadiyne backbone with two imidazole rings attached at the 1 and 4 positions. This structure is significant as imidazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit enzymes involved in critical signaling pathways. For instance, imidazole derivatives often act as inhibitors of farnesyltransferase (FT), an enzyme implicated in cancer cell proliferation .
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammatory responses by modulating signaling pathways such as NF-kB and MAPK. The inhibition of these pathways can lead to decreased production of pro-inflammatory cytokines .
- Antitumor Activity : Imidazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through caspase activation and disruption of mitochondrial function .
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological activity of related compounds that share structural similarities with this compound:
- Study on Farnesyltransferase Inhibitors : A series of imidazole-based compounds were tested for their ability to inhibit FT. One compound showed an IC50 value of 24 nM against FT and demonstrated significant antitumor activity in vivo, suggesting that similar mechanisms may apply to this compound .
- Anti-inflammatory Mechanisms : Research has indicated that imidazole derivatives can inhibit LPS-induced inflammation in macrophages. This was linked to the downregulation of NF-kB signaling pathways and reduced nitric oxide production .
- Cytotoxicity Studies : In vitro studies revealed that imidazole derivatives could selectively induce apoptosis in various cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .
Q & A
Q. What are the recommended synthetic protocols for preparing 1,4-Di(4-imidazolyl)-1,3-butadiyne Dihydrochloride, and how can reaction conditions influence yield?
Methodological Answer:
- Coupling Reactions: Utilize palladium-catalyzed cross-coupling of imidazole derivatives with 1,3-butadiyne precursors. For example, silyl-protected alkynes (e.g., trimethylsilyl groups) can facilitate regioselective coupling under mild conditions .
- Salt Formation: After coupling, treat the product with HCl in methanol to form the dihydrochloride salt. Ensure stoichiometric HCl addition to avoid side reactions .
- Key Parameters:
- Solvent: Use tetrahydrofuran (THF) for hydroalumination or dichloromethane (CH₂Cl₂) for precipitation .
- Temperature: Reactions at 50–60°C improve conversion but require monitoring for stereochemical changes (e.g., Z,Z vs. E,E configurations) .
- Atmosphere: Conduct reactions under nitrogen to prevent oxidation of intermediates .
Q. How can researchers characterize the structure and purity of this compound?
Methodological Answer:
Q. What are the stability considerations for handling and storing this compound?
Methodological Answer:
- Storage: Keep in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis of the diyne moiety.
- Handling: Avoid prolonged exposure to moisture or light. Use desiccants during storage .
Advanced Research Questions
Q. How do reaction mechanisms explain stereochemical outcomes in derivatives of this compound?
Methodological Answer:
- Hydroalumination: The reaction proceeds via cis-addition of Al–H bonds to diynes, influenced by silyl directing groups. Kinetic control favors (Z,Z)-products at room temperature, while thermodynamic (E,E)-isomers form at 60°C. Monitor with time-resolved NMR and X-ray .
- Contradiction Analysis: Discrepancies in reported configurations may arise from incomplete characterization. Always validate with X-ray and variable-temperature NMR .
Q. What advanced applications does this compound have in materials science?
Methodological Answer:
- Electrochromic Polymers: The conjugated diyne backbone and imidazolyl groups enable π-stacking for conductive polymers. Incorporate into donor-acceptor systems via electropolymerization .
- Coordination Chemistry: Use as a ligand for transition metals (e.g., Cu²⁺) to design MOFs or catalysts. Test via cyclic voltammetry in THF/water mixtures .
Q. How can researchers assess the environmental impact of this compound?
Methodological Answer:
- Bioaccumulation Studies: Calculate bioconcentration factors (BCF) using log Kow values. For dihydrochloride salts, experimental BCF values (e.g., 6 in fish) suggest low bioaccumulation .
- Degradation Pathways: Perform hydrolysis studies at pH 4–8. Monitor imidazole ring stability via HPLC-MS .
Data Contradiction Analysis
Example: Discrepancies in stereochemical outcomes (e.g., Z,Z vs. E,E isomers) may arise from differing reaction times or purification methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
